![molecular formula C10H15NO2Sn B14441634 4-{[(Trimethylstannyl)oxy]carbonyl}aniline CAS No. 77928-13-3](/img/structure/B14441634.png)
4-{[(Trimethylstannyl)oxy]carbonyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Trimethylstannyl)oxy]carbonyl}aniline is an organotin compound that features a trimethylstannyl group attached to a carbonyl group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Trimethylstannyl)oxy]carbonyl}aniline typically involves the reaction of 4-aminobenzoic acid with trimethyltin hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethyltin group. The general reaction scheme is as follows:
Starting Materials: 4-aminobenzoic acid and trimethyltin hydroxide.
Reaction Conditions: Anhydrous solvent (e.g., toluene), inert atmosphere (e.g., nitrogen or argon), and moderate heating (e.g., 60-80°C).
Procedure: The 4-aminobenzoic acid is dissolved in the anhydrous solvent, and trimethyltin hydroxide is added slowly under an inert atmosphere. The mixture is heated to the desired temperature and stirred for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.
Reactor Design: Specialized reactors equipped with temperature and atmosphere control to maintain anhydrous conditions and prevent contamination.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(Trimethylstannyl)oxy]carbonyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products
Oxidation: Produces carbonyl derivatives such as aldehydes or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of new organotin compounds with different functional groups.
Scientific Research Applications
4-{[(Trimethylstannyl)oxy]carbonyl}aniline has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 4-{[(Trimethylstannyl)oxy]carbonyl}aniline involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules through its functional groups.
Pathways Involved: It may participate in pathways involving oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-{[(Trimethylsilyl)oxy]carbonyl}aniline: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
4-{[(Trimethylgermyl)oxy]carbonyl}aniline: Contains a trimethylgermyl group.
Uniqueness
4-{[(Trimethylstannyl)oxy]carbonyl}aniline is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming stable complexes with other molecules.
Properties
CAS No. |
77928-13-3 |
|---|---|
Molecular Formula |
C10H15NO2Sn |
Molecular Weight |
299.94 g/mol |
IUPAC Name |
trimethylstannyl 4-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.3CH3.Sn/c8-6-3-1-5(2-4-6)7(9)10;;;;/h1-4H,8H2,(H,9,10);3*1H3;/q;;;;+1/p-1 |
InChI Key |
LSLCGTZQWCXSFF-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)OC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


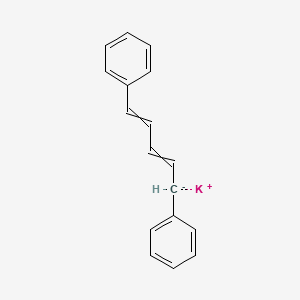
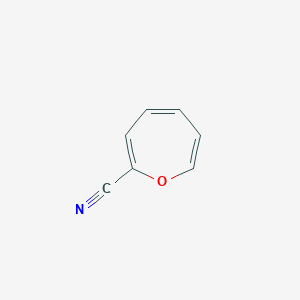


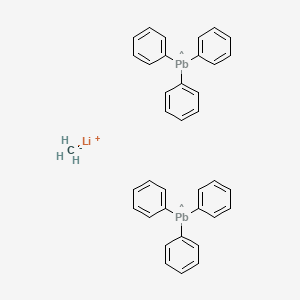
![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
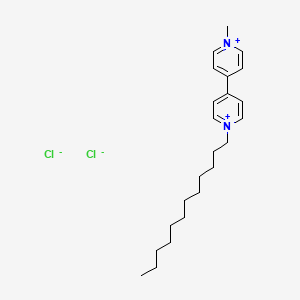
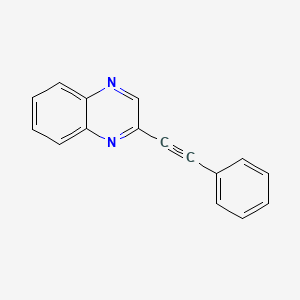


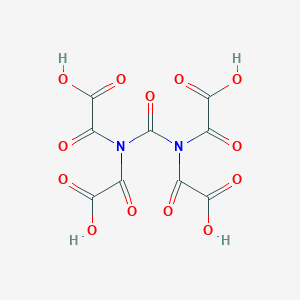
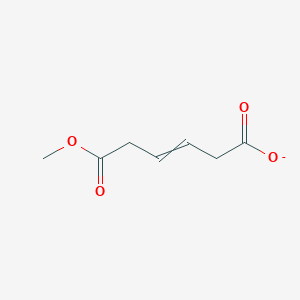
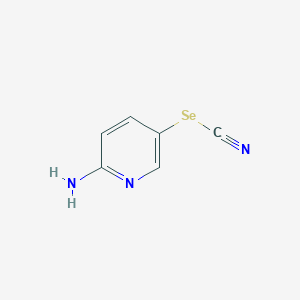
![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
